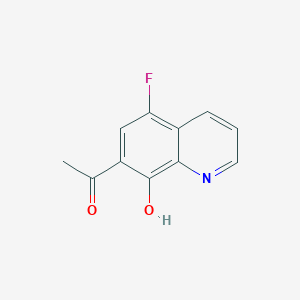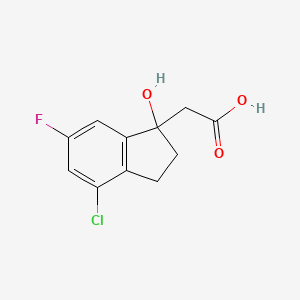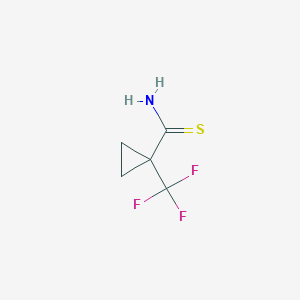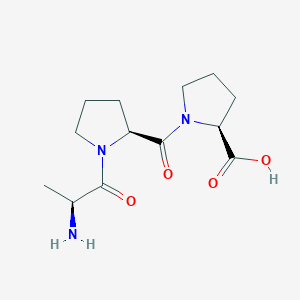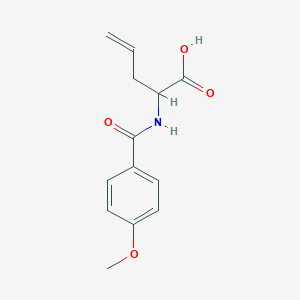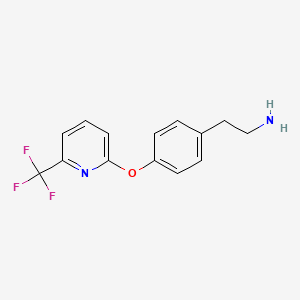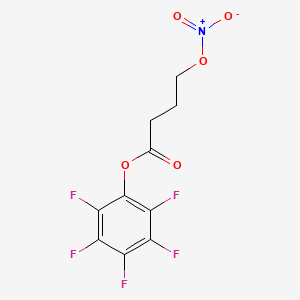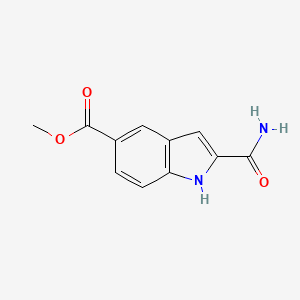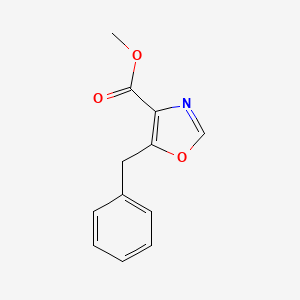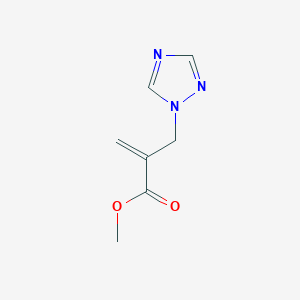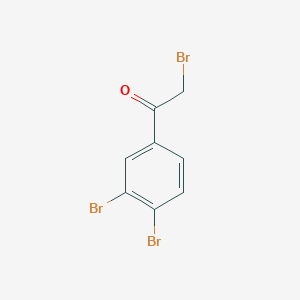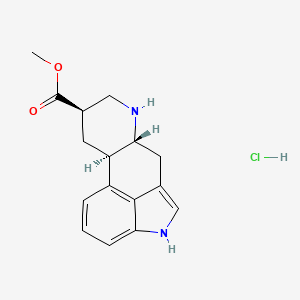
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ergoline-8beta-carboxylate hydrochloride typically involves the esterification of ergoline-8beta-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of methyl ergoline-8beta-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of methyl ergoline-8beta-carboxylate hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine D2-receptor agonist, modulating neurotransmission in the brain. This interaction influences various molecular pathways, including those involved in mood regulation, motor control, and cognitive function .
類似化合物との比較
Similar Compounds
Ergoline-8beta-carboxylic acid methyl ester: A closely related compound with similar pharmacological properties.
Cabergoline: Another ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Ergotamine: An ergoline alkaloid used to treat migraines.
Uniqueness
Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications in neurology and psychiatry. Its distinct chemical structure allows for targeted modulation of neurotransmission, making it a valuable compound in scientific research and drug development .
特性
分子式 |
C16H19ClN2O2 |
|---|---|
分子量 |
306.79 g/mol |
IUPAC名 |
methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10;/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3;1H/t10-,12-,14-;/m1./s1 |
InChIキー |
MNGVCYYSNDLSFI-SRVRJAHMSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1.Cl |
正規SMILES |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


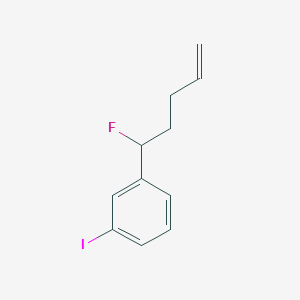
![4-[(3-Benzylureido)methyl]benzoic acid](/img/structure/B8370838.png)
